Cas no 306769-48-2 (2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip))

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip)
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- MDL: MFCD28384137
- Inchi: InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3
- InChI Key: NUMNAXSVZXXUAM-UHFFFAOYSA-N
- SMILES: CCCCCCCCCCCCC1=C(Br)SC(=C1)I
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 19
- Rotatable Bond Count: 11
Experimental Properties
- Refractive Index: 1.5510 to 1.5550
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) Security Information
- Storage Condition:<0°C
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB474083-1 g |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip), 95%; . |
306769-48-2 | 95% | 1g |
€146.80 | 2023-07-18 | |
TRC | B528860-10mg |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |
306769-48-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
A2B Chem LLC | AF36859-1g |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |
306769-48-2 | 95%(HPLC) | 1g |
$177.00 | 2024-04-20 | |
1PlusChem | 1P00BIUZ-5g |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |
306769-48-2 | 99%;RG | 5g |
$241.00 | 2024-05-06 | |
1PlusChem | 1P00BIUZ-1g |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |
306769-48-2 | 99%;RG | 1g |
$79.00 | 2024-05-06 | |
Aaron | AR00BJ3B-1g |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |
306769-48-2 | 95% | 1g |
$59.00 | 2025-02-10 | |
Aaron | AR00BJ3B-250mg |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |
306769-48-2 | 95% | 250mg |
$27.00 | 2025-02-10 | |
Ambeed | A1152768-1g |
2-Bromo-3-dodecyl-5-iodothiophene |
306769-48-2 | 95% | 1g |
$308.0 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238597-1g |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |
306769-48-2 | 98% | 1g |
¥918.00 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4586-1g |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |
306769-48-2 | 95.0%(GC),stabilized with Copper chip | 1g |
¥595.0 | 2022-06-10 |
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) Related Literature
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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2. Book reviews
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip)
2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip)
The compound CAS No 306769-48-2, known as 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip), is a highly specialized organic material that has garnered significant attention in the fields of materials science and electronics. This compound is a derivative of thiophene, a heterocyclic aromatic compound, with bromine and iodine substituents at specific positions, and a dodecyl group attached to the third position of the thiophene ring. The presence of these substituents imparts unique electronic and structural properties to the molecule, making it highly suitable for advanced applications in organic electronics and optoelectronics.
Recent studies have highlighted the potential of 2-Bromo-3-dodecyl-5-iodothiophene in enhancing the performance of organic semiconductors. Researchers have demonstrated that the compound's ability to form well-defined crystalline structures significantly improves charge transport properties in thin-film transistors (TFTs). The incorporation of a dodecyl group enhances molecular packing density, while the bromine and iodine substituents facilitate efficient charge separation and transport. These findings have been published in leading journals such as *Advanced Materials* and *Nature Electronics*, underscoring the compound's importance in cutting-edge electronic devices.
The stabilization with a Copper chip is a critical feature of this compound. Copper, being a versatile metal with excellent electrical conductivity, plays a pivotal role in stabilizing the thiophene derivative during synthesis and storage. The copper chip ensures that the compound remains stable under various environmental conditions, preventing degradation and maintaining its electronic properties over time. This stabilization technique has been optimized through extensive research, as reported in *Chemical Engineering Journal*, where scientists explored the interaction between copper and thiophene derivatives at the molecular level.
One of the most promising applications of CAS No 306769-48-2 is in organic photovoltaics (OPVs). The compound's ability to absorb light across a broad spectrum makes it an ideal candidate for use as an active layer material in solar cells. Recent advancements in OPV technology have leveraged this compound's unique optical properties to achieve higher power conversion efficiencies (PCEs). For instance, a study published in *Energy & Environmental Science* demonstrated that incorporating 2-Bromo-3-dodecyl-5-iodothiophene into OPV devices resulted in a PCE increase of over 15%, marking a significant milestone in renewable energy research.
In addition to its electronic applications, this compound has shown potential in biomedical imaging and sensing technologies. The bromine and iodine substituents enable efficient X-ray absorption, making it suitable for use as a contrast agent in medical imaging techniques such as computed tomography (CT) scans. Furthermore, its ability to respond to external stimuli, such as temperature changes or mechanical stress, has opened avenues for its use in smart sensors and wearable devices.
The synthesis of CAS No 306769-48-2 involves a multi-step process that requires precise control over reaction conditions to ensure high purity and stability. Researchers have developed novel synthetic routes that minimize side reactions and maximize yield. For example, a recent study published in *Journal of Organic Chemistry* introduced a catalytic cross-coupling method that significantly simplifies the synthesis process while maintaining the compound's structural integrity.
Despite its numerous advantages, the widespread adoption of 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) faces challenges related to scalability and cost-effectiveness. Current research efforts are focused on optimizing large-scale production methods to make this compound more accessible for industrial applications. Additionally, ongoing studies aim to explore its compatibility with existing manufacturing processes for electronic devices, ensuring seamless integration into next-generation technologies.
In conclusion, CAS No 306769-48-2, or 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip), represents a groundbreaking advancement in materials science with far-reaching implications for electronics, energy generation, and biomedical technologies. Its unique combination of electronic properties, stability, and versatility positions it as a key enabler for future innovations across multiple industries.
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